molecular formula C21H15N5OS2 B2696092 N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide CAS No. 692276-21-4

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide

Cat. No.: B2696092
CAS No.: 692276-21-4
M. Wt: 417.51
InChI Key: NHJVBQNOJBBMPE-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazolopyridine core, which is known for its biological activity, and a benzo[d]thiazole moiety, which is often found in compounds with medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridine core. This can be achieved through a one-pot synthesis involving 2-hydrazinopyridine and substituted aromatic aldehydes under mild conditions . The resulting intermediate is then reacted with a thiol derivative to introduce the thio group.

The benzo[d]thiazole moiety is usually synthesized separately and then coupled with the triazolopyridine intermediate through an acylation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide is unique due to its combination of the triazolopyridine and benzo[d]thiazole moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to act as a kinase inhibitor and its structural complexity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS2/c27-19(13-28-21-25-24-18-7-3-4-12-26(18)21)22-15-10-8-14(9-11-15)20-23-16-5-1-2-6-17(16)29-20/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJVBQNOJBBMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C5N4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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